

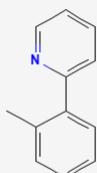
Spectroscopic Profile of 2-(o-Tolyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(o-Tolyl)pyridine

Cat. No.: B1293752


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-(o-Tolyl)pyridine** (CAS RN: 10273-89-9). The document details experimental methodologies and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, tabular format for ease of reference and comparison.

Compound Information

- IUPAC Name: 2-(2-methylphenyl)pyridine[1]
- Molecular Formula: C₁₂H₁₁N[1]
- Molecular Weight: 169.22 g/mol [1]

- Structure:

Image Source: PubChem CID 82510

Spectroscopic Data

The following sections provide key spectroscopic data for **2-(o-Tolyl)pyridine**, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the available ^1H and ^{13}C NMR data for **2-(o-Tolyl)pyridine**.

Table 1: ^{13}C NMR Data of **2-(o-Tolyl)pyridine**

Chemical Shift (δ) ppm	Tentative Assignment
160.5	C2 (Pyridine)
149.5	C6 (Pyridine)
141.0	C1' (Tolyl)
136.5	C2' (Tolyl)
130.5	C-H (Tolyl)
129.8	C-H (Tolyl)
128.1	C-H (Tolyl)
125.8	C-H (Tolyl)
123.6	C-H (Pyridine)
123.0	C-H (Pyridine)
121.5	C-H (Pyridine)
20.3	-CH ₃

Note: Specific assignment of aromatic carbons is based on typical chemical shifts for substituted pyridines and toluenes. Experimental verification through 2D NMR techniques would be required for definitive assignment.

¹H NMR Data: As of the latest search, detailed experimental ¹H NMR data (chemical shifts, multiplicities, and coupling constants) for **2-(o-Tolyl)pyridine** is not readily available in the public domain. For structural elucidation, comparison with the spectra of closely related isomers such as 2-(p-tolyl)pyridine or computational prediction would be necessary.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. A vapor-phase IR spectrum for **2-(o-Tolyl)pyridine** is available.[\[1\]](#) Key absorption bands are interpreted based on characteristic vibrational frequencies of substituted pyridines and aromatic compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Key IR Absorption Bands for **2-(o-Tolyl)pyridine**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3100-3000	Medium	C-H Stretch	Aromatic (Pyridine and Tolyl)
2970-2850	Medium-Weak	C-H Stretch	Methyl (-CH ₃)
1600-1585	Strong-Medium	C=C Stretch	Aromatic Ring
1500-1400	Strong-Medium	C=C Stretch	Aromatic Ring
900-675	Strong	C-H Out-of-Plane Bend	Aromatic

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for **2-(o-Tolyl)pyridine**

m/z	Interpretation
169	$[M]^+$ (Molecular Ion)
168	$[M-H]^+$
154	$[M-CH_3]^+$

Interpretation: The mass spectrum shows a prominent molecular ion peak at m/z 169, corresponding to the molecular weight of **2-(o-Tolyl)pyridine**. The peak at m/z 168 is likely due to the loss of a hydrogen radical. The fragment at m/z 154 corresponds to the loss of a methyl group, a common fragmentation for tolyl derivatives.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above.

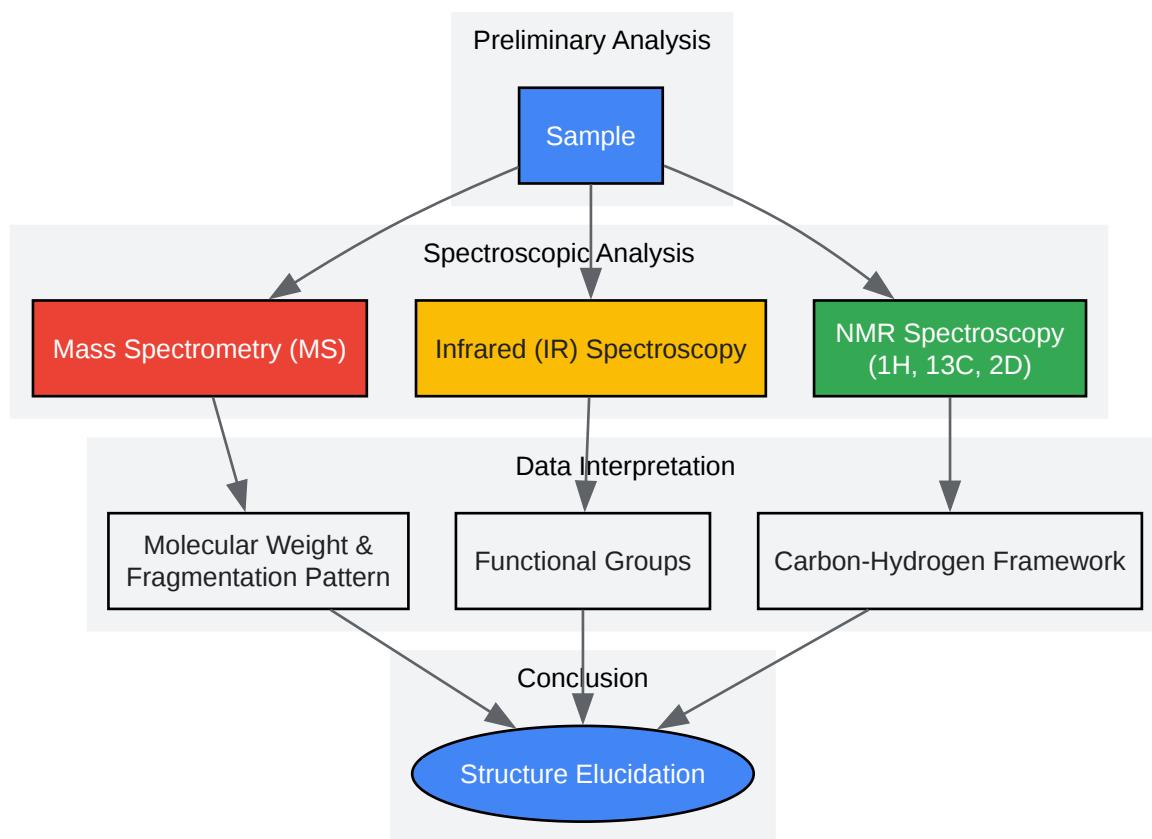
NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified **2-(o-Tolyl)pyridine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer. For 1H NMR, the spectrum is typically acquired over a range of 0-10 ppm. For ^{13}C NMR, the range is typically 0-200 ppm. Standard pulse sequences are used for both 1D and potentially 2D experiments (like COSY and HSQC for full structural assignment).
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

IR Spectroscopy

- Sample Preparation: For a liquid sample like **2-(o-Tolyl)pyridine**, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates. For solid samples, a

KBr pellet or a Nujol mull can be prepared.[2][3][4][5]


- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr plates) is recorded. The prepared sample is then placed in the IR beam path, and the sample spectrum is recorded, typically over a range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: A dilute solution of the sample in a volatile solvent is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. [1]
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M^+).
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like **2-(o-Tolyl)pyridine**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic identification of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(o-Tolyl)pyridine | C12H11N | CID 82510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. orgchemboulder.com [orgchemboulder.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-(o-Tolyl)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293752#spectroscopic-data-for-2-o-tolyl-pyridine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com